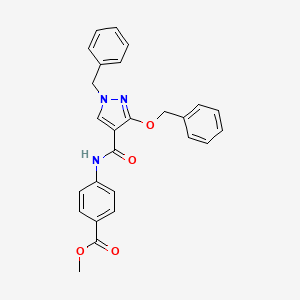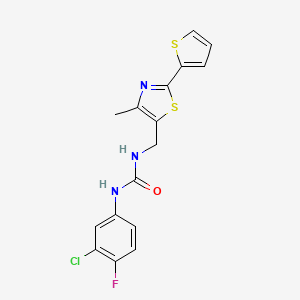
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C16H13ClFN3OS2 and its molecular weight is 381.87. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Activities
Urea derivatives have demonstrated significant biological activities, including antifungal and antibacterial effects. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas showed fungitoxic action against fungi like A. niger and F. oxyporum, indicating potential for agricultural and medicinal applications in combating fungal infections (Mishra, Singh, & Wahab, 2000). Additionally, novel urea and amide derivatives of 2-amino-4-phenylthiazole were synthesized and characterized for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential in antibiotic development (Zhang et al., 2017).
Plant Growth Regulation
Urea derivatives also play a crucial role in plant biology as synthetic compounds with cytokinin-like activity, influencing cell division and differentiation. Certain urea cytokinins have been used extensively in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009). This suggests potential agricultural applications of 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea in enhancing plant growth and productivity.
Chemical Synthesis and Molecular Structure
Urea derivatives are valuable in chemical synthesis and structural analysis. For example, the crystal structure of flufenoxuron, a benzoylurea pesticide, was determined to understand its interaction in the environment and with biological targets (Jeon et al., 2014). This highlights the importance of urea derivatives in designing environmentally friendly pesticides with specific action mechanisms.
Pharmacological Applications
In the pharmaceutical domain, urea derivatives have been explored for their central nervous system (CNS) activities, including anxiolytic and muscle-relaxant properties (Rasmussen et al., 1978). This indicates the potential of 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea and similar compounds in developing new therapeutic agents targeting the CNS.
Photo-degradation Studies
The photo-degradation behavior of thiazole-containing pharmaceutical compounds was studied to understand their stability and degradation products under light exposure (Wu, Hong, & Vogt, 2007). Such research is crucial for assessing the environmental impact and safe handling of chemical substances, including urea derivatives.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS2/c1-9-14(24-15(20-9)13-3-2-6-23-13)8-19-16(22)21-10-4-5-12(18)11(17)7-10/h2-7H,8H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEZKEMGTPKBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

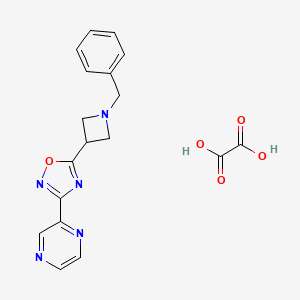
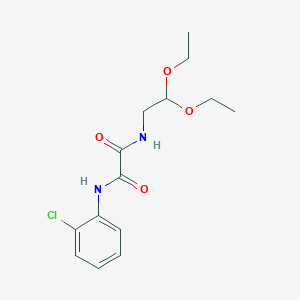
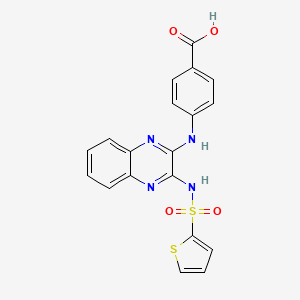

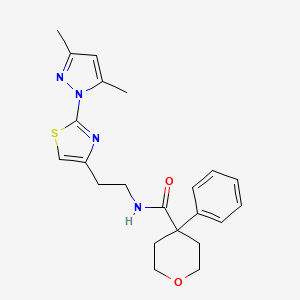
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)


![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)
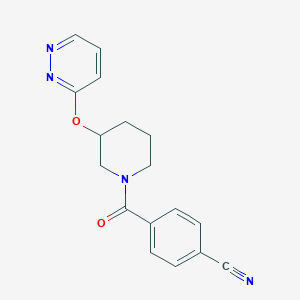
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)
![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)

